molecular formula C14H21BrO4 B11065743 7'-(Bromomethyl)-1',7'-dimethyldispiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane-3',2''-[1,3]dioxolane]

7'-(Bromomethyl)-1',7'-dimethyldispiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane-3',2''-[1,3]dioxolane]

Cat. No.: B11065743
M. Wt: 333.22 g/mol
InChI Key: AOSQNKXTFPVICJ-UHFFFAOYSA-N
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Description

7’-(Bromomethyl)-1’,7’-dimethyldispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: is a complex organic compound with the following chemical formula:

C14H22O4\text{C}_{14}\text{H}_{22}\text{O}_4C14​H22​O4​

and a molecular weight of 254.32 g/mol . It belongs to the class of dispiro compounds, characterized by their unique spirocyclic structure.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- (1R) (also known as camphene) with bromine in the presence of a suitable solvent. The bromination occurs at the 7-position of the camphene ring, resulting in the formation of the bromomethyl derivative.

Reaction Conditions:

    Starting Material: Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- (camphene) .

    Reagent: Bromine (Br₂).

    Solvent: Organic solvent (e.g., dichloromethane, chloroform).

    Temperature: Room temperature or slightly elevated.

    Reaction Mechanism: Electrophilic addition of bromine to the double bond of camphene.

Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. specific details regarding large-scale production are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Bromination: The compound readily undergoes bromination due to the presence of the bromomethyl group.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) to yield various derivatives.

    Oxidation/Reduction: Depending on the reaction conditions, oxidation or reduction of functional groups may occur.

Common Reagents and Conditions:

    Bromination: Br₂, organic solvent.

    Substitution: Nucleophiles (e.g., NH₃, NaSH).

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., LiAlH₄).

Major Products: The major products depend on the specific reactions performed. Examples include bromomethyl-substituted derivatives and other functionalized compounds.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Chiral Synthesis: Its spirocyclic structure makes it valuable for asymmetric synthesis.

Biology and Medicine:

    Drug Development: Investigated for potential pharmacological properties.

    Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.

Industry:

    Flavor and Fragrance: Camphene derivatives contribute to fragrances and flavors.

    Polymer Chemistry: Used as monomers in polymerization reactions.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to biological effects.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its spirocyclic nature sets it apart from other bicyclic compounds. Similar compounds include camphene derivatives and other dispiro compounds.

Properties

Molecular Formula

C14H21BrO4

Molecular Weight

333.22 g/mol

InChI

InChI=1S/C14H21BrO4/c1-11(9-15)10-3-4-12(11,2)14(18-7-8-19-14)13(10)16-5-6-17-13/h10H,3-9H2,1-2H3

InChI Key

AOSQNKXTFPVICJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1(C)CBr)C3(C24OCCO4)OCCO3

Origin of Product

United States

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